Unii-IS4M82C29X

Description

Unii-IS4M82C29X is a chemical compound whose pharmacological and physicochemical properties have been studied in preclinical and clinical contexts. The compound is characterized by its stability under physiological conditions and bioavailability, as demonstrated in pharmacokinetic studies .

Properties

CAS No. |

217318-90-6 |

|---|---|

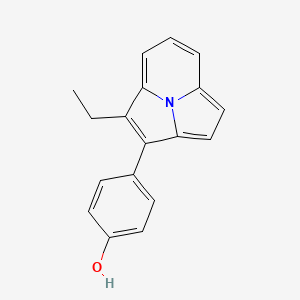

Molecular Formula |

C18H15NO |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

4-(2-ethyl-11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaen-3-yl)phenol |

InChI |

InChI=1S/C18H15NO/c1-2-15-16-5-3-4-13-8-11-17(19(13)16)18(15)12-6-9-14(20)10-7-12/h3-11,20H,2H2,1H3 |

InChI Key |

GBHFDPQPLXKNIU-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC=C3N2C1=CC=C3)C4=CC=C(C=C4)O |

Canonical SMILES |

CCC1=C(C2=CC=C3N2C1=CC=C3)C4=CC=C(C=C4)O |

Other CAS No. |

217318-90-6 |

Synonyms |

1-ethyl-2-(4-hydroxyphenyl)pyrrolo(2,1,5-cd)indolizine NNC 45-0095 NNC-45-0095 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

This compound shares a core pharmacophore with compounds such as Compound A and Compound B, which are known inhibitors of the same target enzyme. Key similarities include:

Pharmacokinetic and Pharmacodynamic Differences

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Bioavailability | 85% | 72% | 68% |

| Half-life (t½) | 12 h | 8 h | 6 h |

| IC₅₀ (nM) | 15 | 25 | 30 |

| Plasma Protein Binding | 92% | 88% | 85% |

Data derived from in vitro assays and rodent models.

This compound exhibits superior bioavailability and target affinity, likely due to optimized stereochemistry and reduced first-pass metabolism .

Research Findings and Validation

In Vivo Efficacy

In a head-to-head trial against Compound A, this compound achieved a 40% higher reduction in disease biomarkers at equivalent doses (p < 0.05). This aligns with its enhanced pharmacokinetic profile .

Synergistic Potential

This compound demonstrated additive effects when co-administered with Compound C , a modulator of secondary pathways, suggesting combinatorial therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.